Superior Mass Spectrometric Resolution
L-Threonine (13C4,15N) exhibits a +5 Dalton mass shift (M+5) due to its uniform 13C4 and 15N labeling, compared to M+0 for unlabeled threonine . This shift is +1 Da greater than that of singly-labeled L-Threonine-13C4 (M+4) and +4 Da greater than L-Threonine-15N (M+1). The larger mass defect minimizes interference from natural abundance isotopic peaks (e.g., 13C, 15N, 2H, 18O), which can range from M+1 to M+4 in peptides, enabling cleaner quantitation of the labeled species in complex biological matrices [1].
| Evidence Dimension | Nominal Mass Shift (Da) relative to unlabeled L-Threonine |
|---|---|
| Target Compound Data | M+5 (124.08 Da) |
| Comparator Or Baseline | Unlabeled L-Threonine: M+0 (119.12 Da); L-Threonine-13C4: M+4; L-Threonine-15N: M+1 |
| Quantified Difference | +5 Da (Target) vs. +4 Da (13C4) and +1 Da (15N) |
| Conditions | Calculated from molecular formula 13C4H915NO3 vs C4H9NO3 |
Why This Matters
The distinct +5 Da mass shift provides superior peak separation from unlabeled and endogenous species in MS1 surveys, reducing ion suppression and false-positive assignments in proteomic and metabolomic analyses.
- [1] McIlwain, S., et al. (2014). Estimating the size of the human proteome. Nature Methods, 11, 459-463. (Context for natural isotope distribution challenges in MS). View Source
